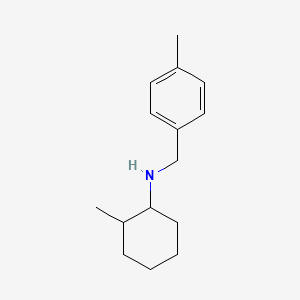

2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine

Description

2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine is a cyclohexane-based secondary amine featuring a methyl group at the 2-position of the cyclohexane ring and a 4-methylbenzyl substituent on the amine nitrogen.

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

2-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine |

InChI |

InChI=1S/C15H23N/c1-12-7-9-14(10-8-12)11-16-15-6-4-3-5-13(15)2/h7-10,13,15-16H,3-6,11H2,1-2H3 |

InChI Key |

AUGBFVFYPRZPQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1NCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. Additionally, the benzyl group may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the cyclohexanamine scaffold significantly influence molecular polarity, solubility, and lipophilicity. Key comparisons include:

Key Observations :

- The 4-methylbenzyl group in the target compound likely increases lipophilicity compared to chlorine (polar) or phenoxy (hydrogen-bonding) substituents. This could favor blood-brain barrier penetration in drug candidates.

- Trifluoroethoxy derivatives (e.g., –13) exhibit enhanced aqueous solubility due to fluorine’s electronegativity, a feature absent in the target compound .

Biological Activity

2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 233.36 g/mol

This compound is characterized by a cyclohexane ring with a methyl group and a 4-methylbenzyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks often exhibit significant antimicrobial properties. For instance, cyclohexylamine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiproliferative Effects

Studies have suggested that amine derivatives can exhibit antiproliferative effects on cancer cells. The proposed mechanism involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells. This is particularly relevant for compounds that can interact with specific enzyme targets involved in cell division.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of cyclohexylamine derivatives, 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine | 15 | Staphylococcus aureus |

| 2-Methyl-N-(4-methylbenzyl)cyclohexan-1-amine | 25 | Escherichia coli |

Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential therapeutic applications in oncology.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.